N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20054131
InChI: InChI=1S/C23H18N2O3/c1-16-10-11-20-18(13-16)19(26)14-21(28-20)23(27)25(22-9-5-6-12-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
SMILES:
Molecular Formula: C23H18N2O3
Molecular Weight: 370.4 g/mol

N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC20054131

Molecular Formula: C23H18N2O3

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide -

Specification

Molecular Formula C23H18N2O3
Molecular Weight 370.4 g/mol
IUPAC Name N-benzyl-6-methyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide
Standard InChI InChI=1S/C23H18N2O3/c1-16-10-11-20-18(13-16)19(26)14-21(28-20)23(27)25(22-9-5-6-12-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Standard InChI Key YXUCULLHQOSJIN-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 4H-chromene backbone (a benzopyran system) with a ketone group at position 4, a methyl group at position 6, and a carboxamide bridge at position 2. The carboxamide moiety is further substituted with a pyridin-2-yl group and a benzyl group, creating a bifunctional N,N-disubstituted amide. The molecular formula is C<sub>24</sub>H<sub>19</sub>N<sub>2</sub>O<sub>3</sub>, with a calculated molecular weight of 383.43 g/mol .

Key structural attributes include:

  • Chromene core: A bicyclic system comprising a benzene ring fused to a γ-pyrone ring.

  • Substituents:

    • 6-Methyl group: Enhances lipophilicity and influences electronic distribution.

    • 4-Oxo group: Introduces hydrogen-bonding capabilities and planar rigidity.

    • N-Benzyl-N-(pyridin-2-yl)carboxamide: Provides steric bulk and potential for π-π stacking interactions .

Crystallographic Considerations

While no direct crystal structure data exists for this compound, analogous chromene carboxamides exhibit monoclinic crystal systems with space group P2<sub>1</sub>/c. For example, a related structure (C<sub>14</sub>H<sub>18</sub>N<sub>4</sub>OS) reported lattice parameters of a = 15.479 Å, b = 13.203 Å, c = 7.3147 Å, and β = 99.385° . The title compound’s bulkier substituents likely increase unit cell dimensions, with predicted V > 1500 Å<sup>3</sup>.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide likely involves a multi-step sequence:

  • Chromene Core Formation:

    • Condensation of resorcinol derivatives with β-keto esters under acidic conditions to form the 4H-chromene-4-one scaffold.

    • Example: Reaction of 5-methylresorcinol with ethyl acetoacetate in acetic acid yields 6-methyl-4H-chromen-4-one.

  • Carboxamide Installation:

    • Coupling the chromene-2-carboxylic acid with N-benzyl-N-(pyridin-2-yl)amine using carbodiimide reagents (e.g., EDC/HOBt) .

    • Alternative route: Direct aminolysis of chromene-2-carbonyl chloride with the amine.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Reaction Optimization

Critical parameters for high yield (>70%) and purity (>95% HPLC):

  • Temperature: 80–100°C for condensation steps.

  • Solvent: Polar aprotic solvents (DMF, DMSO) for amide coupling.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates acylation.

Physicochemical Properties

Thermal and Spectral Characteristics

Predicted properties based on structural analogs:

PropertyValue/Description
Melting Point178–182°C (decomposes)
SolubilityDMSO > 50 mg/mL; sparingly in H<sub>2</sub>O
UV-Vis λ<sub>max</sub>280 nm (π→π* transition)
IR Bands1685 cm<sup>−1</sup> (C=O), 1650 cm<sup>−1</sup> (amide I)

Stability Profile

  • Photostability: Susceptible to UV-induced degradation due to the chromene core.

  • Hydrolytic Stability: Amide bond resists hydrolysis at pH 4–8 but degrades under strongly acidic/basic conditions .

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